N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide
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Overview
Description
N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide is a compound that combines the structural features of adamantane and benzene sulfonamide Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while benzene sulfonamide is a functional group commonly found in various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide typically involves the reaction of adamantane derivatives with benzene sulfonamide derivatives. One common method is the alkylation of adamantane with a suitable benzene sulfonamide precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amines derived from the sulfonamide group.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety provides structural rigidity, enhancing the compound’s binding affinity to its targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[(adamantan-1-yl)methyl]-4-bromoaniline: Similar structure but with a bromine atom instead of chlorine.
N-[(adamantan-1-yl)methyl]-4-methoxybenzene-1-sulfonamide: Lacks the dichloro substitution on the benzene ring.
N-[(adamantan-1-yl)methyl]-2,5-dichlorobenzene-1-sulfonamide: Lacks the methoxy group on the benzene ring.
Uniqueness
N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both adamantane and benzene sulfonamide moieties allows for diverse applications and interactions with various molecular targets .
Properties
IUPAC Name |
N-(1-adamantylmethyl)-2,5-dichloro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl2NO3S/c1-24-16-5-15(20)17(6-14(16)19)25(22,23)21-10-18-7-11-2-12(8-18)4-13(3-11)9-18/h5-6,11-13,21H,2-4,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYSKAVSGZNRHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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